molecular formula C15H17N3O B3490278 4-tert-butyl-N-pyrazin-2-ylbenzamide CAS No. 774589-60-5

4-tert-butyl-N-pyrazin-2-ylbenzamide

Cat. No.: B3490278
CAS No.: 774589-60-5
M. Wt: 255.31 g/mol
InChI Key: WLGREDWSSSRFCV-UHFFFAOYSA-N
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Description

4-tert-butyl-N-pyrazin-2-ylbenzamide is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This small molecule features a benzamide core structure substituted with a tert-butyl group and linked to a pyrazine ring, a scaffold recognized in medicinal chemistry research . Pyrazine-carboxamide derivatives have been identified as a significant class of compounds in the investigation of novel anti-tubercular agents . Some structural analogs have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Ra, with certain compounds exhibiting IC50 values in the low micromolar range, suggesting their potential as starting points for anti-TB drug discovery programs . The mechanism of action for this chemotype, while not fully elucidated for this specific compound, may involve interactions with bacterial targets similar to those of other pyrazinamide analogues . Researchers can utilize this compound as a building block or reference standard in various chemical and pharmacological studies. Safety Notice: This product is strictly for research purposes and is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-N-pyrazin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-15(2,3)12-6-4-11(5-7-12)14(19)18-13-10-16-8-9-17-13/h4-10H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGREDWSSSRFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361353
Record name 4-tert-butyl-N-pyrazin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774589-60-5
Record name 4-tert-butyl-N-pyrazin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Tert Butyl N Pyrazin 2 Ylbenzamide

Established Synthetic Routes for 4-tert-butyl-N-pyrazin-2-ylbenzamide Elaboration

The primary and most established method for the synthesis of this compound involves the acylation of 2-aminopyrazine (B29847) with 4-tert-butylbenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, forms the amide bond that characterizes the target molecule.

Key Reaction Pathways and Reagent Systems

The fundamental reaction pathway is the condensation of an activated carboxylic acid derivative, typically an acyl chloride, with an amine. In this case, 4-tert-butylbenzoyl chloride serves as the electrophile, and the exocyclic amino group of 2-aminopyrazine acts as the nucleophile.

The choice of base is a critical parameter in this synthesis. The use of a strong base, such as triethylamine, can lead to undesired side reactions, particularly N,N-diacylation. This occurs because the initially formed amide is deprotonated by the strong base, creating a highly nucleophilic anion that can react with a second molecule of the acyl chloride. To favor the desired mono-acylation, a weaker base like pyridine (B92270) is often employed. The lower basicity of pyridine is insufficient to deprotonate the amide product, thus preventing the subsequent diacylation. semanticscholar.org

A general synthetic scheme is presented below: Scheme 1: General synthesis of this compound

Reaction scheme showing 4-tert-butylbenzoyl chloride reacting with 2-aminopyrazine in the presence of pyridine to yield this compound.

Table 1: Reagent Systems for the Synthesis of this compound

Reagent/ComponentFunctionRationale for Use
4-tert-butylbenzoyl chlorideAcylating agentProvides the 4-tert-butylbenzoyl moiety.
2-AminopyrazineNucleophileProvides the pyrazin-2-ylamino moiety.
PyridineBaseNeutralizes the HCl byproduct and minimizes diacylation. semanticscholar.org
Dichloromethane (DCM)SolventA common aprotic solvent for acylation reactions.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound primarily focuses on maximizing the yield of the mono-acylated product while minimizing the formation of the di-acylated byproduct. Key parameters for optimization include the choice of base, reaction temperature, and stoichiometry of the reactants.

Research on the acylation of related aminopyrimidines and aminopyrazines has shown that the basicity of the reaction medium is paramount. semanticscholar.org While strong bases can accelerate the initial reaction, they promote the formation of the diacyl derivative. The use of a weak base like pyridine, or even conducting the reaction in the absence of an external base and using an excess of the aminopyrazine to neutralize the generated acid, can significantly improve the selectivity for the desired mono-acylated product. semanticscholar.org

Temperature control is also crucial. Acylation reactions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and reduce the likelihood of side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.

Table 2: Optimization Parameters for the Synthesis of N-Acyl Aminopyrazines

ParameterConditionEffect on Reaction
Base Weak base (e.g., pyridine)Favors mono-acylation. semanticscholar.org
Strong base (e.g., triethylamine)Can lead to N,N-diacylation. semanticscholar.org
Temperature Low to ambient (0 °C to RT)Controls reaction rate and minimizes byproducts.
Stoichiometry Slight excess of acylating agentCan drive the reaction to completion, but may increase side reactions if not controlled.

Development of Novel Synthetic Approaches for this compound

While the classical acyl chloride-based method is well-established, modern synthetic chemistry offers a variety of alternative approaches for amide bond formation that could be applied to the synthesis of this compound. These methods often provide advantages in terms of milder reaction conditions, higher yields, and improved functional group tolerance.

Exploration of Chemo- and Regioselective Reactions

Modern amide synthesis often employs coupling reagents that activate the carboxylic acid (4-tert-butylbenzoic acid) in situ, allowing for a direct reaction with the amine (2-aminopyrazine). These reagents are designed to be highly efficient and to minimize side reactions.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives act as activated ester intermediates, which then react with the amine to form the amide bond. This approach is particularly useful for sensitive substrates as it avoids the need to prepare the often harsh acyl chloride.

Another approach involves the use of phosphonium- or uronium-based coupling reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents are known for their high reactivity and are often used in solid-phase peptide synthesis, a field that has driven much of the innovation in amide bond formation.

Sustainable Synthesis Paradigms for this compound Production

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of this compound, this could involve the exploration of catalytic methods that avoid the use of stoichiometric activating agents and minimize waste production.

For instance, catalytic amidation reactions using boronic acids or their derivatives as catalysts have emerged as a greener alternative to traditional methods. These reactions can often be performed in more environmentally benign solvents and generate water as the only byproduct.

Another sustainable approach is the use of enzymatic catalysis. Lipases, for example, can be used to catalyze the formation of amide bonds under mild conditions. While this technology is still developing for a broad range of substrates, it holds promise for future sustainable production methods.

Derivatization Strategies and Analog Synthesis of the this compound Core

The derivatization of the this compound core can be approached by modifying either the pyrazine (B50134) ring or the benzamide (B126) moiety. Such derivatization is often pursued in medicinal chemistry to explore structure-activity relationships.

Modification of the Pyrazine Ring: The pyrazine ring can be substituted with various functional groups. For example, starting with a substituted 2-aminopyrazine, a range of analogs can be synthesized. Halogenated 2-aminopyrazines, for instance, can serve as handles for further functionalization through cross-coupling reactions.

The synthesis of analogs often employs the same fundamental amide bond-forming reactions described above, with the variation lying in the choice of starting materials.

Synthesis of Pyrazine and Benzamide Ring-Substituted Analogues

The synthesis of analogues of this compound typically involves the formation of an amide bond between a substituted pyrazine-2-carboxylic acid and a substituted aniline (B41778) or amine. This modular approach allows for extensive variation of the substituents on both the pyrazine and benzamide rings.

The general synthetic scheme involves coupling pyrazinoic acid or its derivatives with an amine using standard peptide coupling reagents. For instance, the coupling of pyrazinoic acid with amine compounds can be achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), Hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in a solvent like Dimethylformamide (DMF). nih.gov

Research into related structures has shown that substitutions at various positions on the benzamide ring significantly influence activity. The table below summarizes findings from a study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, which illustrates the effect of these modifications. nih.gov

Table 1: Effect of Benzamide Ring Substitutions on Anti-tubercular Activity of Selected Analogues nih.gov
Compound IDSubstitution on Benzamide RingIC₅₀ (μM) against M. tuberculosis H37RaIC₉₀ (μM) against M. tuberculosis H37Ra
6aNone1.463.73
6e4-Bromo2.1840.32
6h2-Methyl1.823.82
6j3,4-Dichloro1.353.99
6k3-Chloro-4-fluoro1.394.00

Similarly, modifications to the pyrazine ring are explored to enhance molecular properties. The introduction of a tert-butyl group, as in the parent compound, or other groups like halogens, can significantly impact the compound's profile. researchgate.net For example, the synthesis of 5-tert-butyl-6-chloro-N-(substituted)pyrazine-2-carboxamide derivatives has been reported as part of efforts to develop new antimycobacterial agents. nih.govresearchgate.net

Preparation of Amide Bond Modifications and Isosteres

Replacing the amide bond itself is a sophisticated strategy to create analogues with potentially improved characteristics, such as enhanced metabolic stability or altered hydrogen bonding capacity. nih.gov The amide group's planarity, hydrogen bond donor and acceptor sites, and susceptibility to enzymatic hydrolysis make it a prime target for bioisosteric replacement. nih.govresearchgate.net

Sulfonamide Isosteres: A direct isosteric replacement for the amide linkage is the sulfonamide group. In a relevant study, a series of N-(pyrazin-2-yl)benzenesulfonamides were prepared to investigate the effect of replacing the amide or retro-amide linker found in previously studied pyrazinecarboxamides. nih.gov The synthesis was a straightforward one-step reaction between various sulfonyl chlorides and aminopyrazine (or 6-chloroaminopyrazine) in acetone (B3395972) with pyridine at room temperature. nih.gov This approach allows for the evaluation of the sulfonamide linker's impact on biological activity and physicochemical properties compared to the parent amide scaffold. nih.gov

Heterocyclic Isosteres: A variety of five-membered heterocycles are recognized as effective amide bond bioisosteres because they can mimic the steric and electronic features of the trans-amide bond. nih.gov These include, but are not limited to, 1,2,4-triazoles, 1,3,4-oxadiazoles, and thiazoles.

1,3,4-Oxadiazoles: This scaffold can serve as a surrogate for the amide moiety. A general synthetic method to produce a 1,3,4-oxadiazole (B1194373) involves the cyclization of a precursor, which can be facilitated by reagents like the Burgess reagent. nih.gov

1,2,4-Triazoles: This heterocycle has also been successfully used as an amide bioisostere. nih.gov The replacement of an amide with a 1,2,4-triazole (B32235) was a key modification in the development of alprazolam from its predecessor, diazepam. nih.gov

The strategic selection and synthesis of an appropriate amide isostere can lead to significant changes in a compound's profile. The table below summarizes some common amide bioisosteres and their key features.

Table 2: Common Amide Bond Bioisosteres and Their Characteristics nih.gov
Amide IsostereKey FeaturesPotential Advantages
SulfonamideTetrahedral geometry at sulfur; strong H-bond acceptor.Increased stability, altered pKa and polarity.
1,3,4-OxadiazolePlanar; contains H-bond acceptors (N, O). Lacks H-bond donor.Metabolically stable, mimics trans-amide conformation.
1,2,4-TriazolePlanar; contains H-bond acceptors (N). May have H-bond donor depending on substitution.Metabolically stable, can mimic cis or trans amide bond geometry.
ThiazolePlanar; contains H-bond acceptors (N, S).Can introduce different electronic properties and interaction points.

The synthesis of these isosteres in the context of this compound would require multi-step synthetic sequences, tailored to the specific heterocycle being constructed, to link the 4-tert-butylphenyl and pyrazinyl fragments.

Advanced Structural Analysis of this compound Eludes Public Domain

Despite a thorough search of scientific literature and chemical databases, detailed experimental data on the advanced structural characterization and conformational analysis of the specific chemical compound this compound is not publicly available. Therefore, the generation of a detailed article adhering to the requested outline is not possible at this time.

The inquiry sought an in-depth exploration of this compound, focusing on its solid-state and solution-state structure. The proposed article was to be structured around several key analytical techniques, including X-ray crystallography, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and chiroptical spectroscopy.

However, searches for specific crystallographic data, which would be essential for determining the solid-state molecular conformation and analyzing crystal packing and intermolecular interactions, did not yield any specific results for this compound. Likewise, detailed experimental data from advanced spectroscopic probes like NOESY, COSY, FTIR, and Raman spectroscopy for this particular compound are not present in the accessible scientific literature.

While information exists for structurally related compounds, such as various N-tert-butylbenzamide derivatives or other pyrazine-containing molecules, these findings cannot be extrapolated to accurately describe the unique structural and conformational properties of this compound. The strict requirement to focus solely on the specified compound prevents the inclusion of data from these analogues.

The absence of this foundational data precludes the creation of the requested scientifically accurate article and the accompanying data tables. Further research and publication of the experimental analysis of this compound would be required to fulfill such a request.

Advanced Structural Characterization and Conformational Analysis of 4 Tert Butyl N Pyrazin 2 Ylbenzamide and Its Derivatives

Conformational Dynamics and Energy Landscape Profiling

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is critical in determining its physical, chemical, and biological properties. For a molecule like 4-tert-butyl-N-pyrazin-2-ylbenzamide, which possesses several rotatable single bonds, a complex energy landscape with multiple conformational minima can be expected. The study of these conformational dynamics provides insights into the molecule's flexibility, its preferred shapes, and the energy barriers between different conformations.

Experimental Approaches to Conformational Analysis

The experimental elucidation of the conformational preferences of this compound and its derivatives relies on a combination of crystallographic and spectroscopic techniques. These methods provide a detailed picture of the molecule's structure in both the solid and solution states.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate data on bond lengths, bond angles, and torsion angles, defining a specific conformation adopted by the molecule within the crystal lattice. For related compounds like pyrazinamide (B1679903), X-ray crystallography has been instrumental in identifying different polymorphic forms (α, β, γ, and δ), each characterized by distinct molecular packing and, in some cases, subtle differences in molecular conformation. researchgate.netresearchgate.netacs.org While a specific crystal structure for this compound is not publicly available, analysis of similar benzamide (B126) derivatives reveals that the conformation is heavily influenced by intermolecular hydrogen bonding and crystal packing forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, molecules are in constant motion, and NMR spectroscopy is a primary tool for investigating their dynamic conformational behavior. Techniques such as 2D NMR, including Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximities of protons, which helps in deducing the preferred solution-state conformation. scispace.comwhiterose.ac.uk For benzamide derivatives, variable temperature NMR studies can also be employed to study the rates of rotation around the amide bond and to estimate the energy barriers between different conformers. The chemical shifts of the amide proton can be particularly sensitive to its environment and hydrogen-bonding interactions, offering clues about the conformational state. rsc.org

The following table summarizes key experimental techniques and the type of information they provide for conformational analysis:

Experimental TechniqueInformation Provided
X-ray Crystallography Precise 3D structure in the solid state, including bond lengths, bond angles, and dihedral angles. Reveals intermolecular interactions in the crystal lattice.
NMR Spectroscopy (1H, 13C) Information about the time-averaged conformation in solution. Chemical shifts can indicate the electronic environment of nuclei. nih.gov
2D NMR (e.g., NOESY) Provides data on through-space distances between protons, helping to define the relative orientation of different parts of the molecule. scispace.comwhiterose.ac.uk
Infrared (IR) Spectroscopy The frequency of the N-H stretching vibration can distinguish between different hydrogen-bonding patterns, which are often linked to specific conformations or polymorphic forms. acs.org

Theoretical Predictions of Conformational Preferences

Complementing experimental methods, computational chemistry provides powerful tools for exploring the conformational energy landscape of molecules. Theoretical calculations can predict the geometries and relative stabilities of different conformers, as well as the energy barriers for interconversion between them.

Density Functional Theory (DFT) Calculations: DFT has become a standard method for the conformational analysis of organic molecules due to its balance of accuracy and computational cost. For a molecule like this compound, a key conformational feature is the rotation around the amide C-N bond and the C-C bond connecting the benzoyl group to the amide nitrogen. Theoretical studies on the related molecule pyrazinamide have identified two primary conformers: an E conformer and a Z conformer, with the E form being significantly more stable. researchgate.net

A similar analysis for this compound would involve mapping the potential energy surface by systematically rotating key dihedral angles, such as:

τ1 (O=C-N-H): Rotation around the amide bond, which can lead to cis and trans conformers. The trans conformer is generally favored in secondary amides.

τ2 (C-C-N-H): Rotation around the bond connecting the benzoyl ring to the amide group.

τ3 (C-N-C=N): Rotation around the bond connecting the amide nitrogen to the pyrazine (B50134) ring.

These calculations would yield a set of low-energy conformers and their relative stabilities. The bulky tert-butyl group is expected to influence the rotational barrier and the preferred orientation of the benzoyl moiety.

A hypothetical energy profile for the rotation around a key bond in this compound, based on typical findings for related benzamides, is presented below.

ConformerDihedral Angle (τ2)Relative Energy (kcal/mol)
A 0.0 (Global Minimum)
B 90°5.8 (Transition State)
C 180°2.1 (Local Minimum)

Note: This data is illustrative and based on general principles of conformational analysis for benzamide derivatives.

Such theoretical studies, when combined with experimental data, provide a comprehensive understanding of the structural dynamics of this compound, which is essential for understanding its interactions and function.

Molecular Interactions and Mechanistic Studies in Vitro and Cellular of 4 Tert Butyl N Pyrazin 2 Ylbenzamide

Identification and Characterization of Putative Molecular Targets

Proteomic and Metabolomic Profiling in Cellular Systems (In Vitro)

No studies detailing the proteomic or metabolomic profiling of cells treated with 4-tert-butyl-N-pyrazin-2-ylbenzamide have been published. Such studies are crucial for identifying changes in protein and metabolite levels within a cell upon exposure to a compound, offering clues to its potential biological targets and pathways of action. The absence of this data means that the cellular response to this compound at a molecular level is currently uncharacterized.

Target-Based Screening Approaches

There is no publicly available information from target-based screening assays for this compound. These screenings are essential for identifying direct molecular targets, such as enzymes or receptors, with which the compound might interact. Without this information, the specific proteins that this compound may bind to and modulate remain unknown.

Quantitative Binding Assays and Interaction Kinetics (In Vitro)

Ligand-Protein Binding Affinity Determination

Specific quantitative binding data, including Kᵢ, IC₅₀, or EC₅₀ values, for the interaction of this compound with any protein target are not reported in the scientific literature. This lack of data prevents the assessment of the compound's potency and selectivity towards any putative target.

Interactive Data Table: In Vitro Enzyme Inhibition or Receptor Binding Data

TargetAssay TypeKᵢ (nM)IC₅₀ (nM)EC₅₀ (nM)Reference
No data available

Kinetics of Binding and Dissociation

Similarly, data on the kinetics of binding and dissociation, such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), are absent from the public record. This information is vital for understanding the dynamics of the compound-target interaction, including how quickly the compound binds to its target and how long it remains bound.

Interactive Data Table: Kinetic Binding Parameters

Targetkₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Reference
No data available

Elucidation of Molecular Mechanisms of Action

Given the lack of identified molecular targets and quantitative binding data, the molecular mechanism of action for this compound has not been elucidated. Understanding the mechanism of action requires a detailed knowledge of the compound's interaction with its cellular targets and the subsequent downstream signaling events, none of which have been documented for this specific compound. While research exists on derivatives and compounds with similar structural motifs, such as certain benzamides and pyrazines, this information cannot be directly extrapolated to predict the specific activities of this compound.

Absence of Published Data on the Molecular and Cellular Activities of this compound

Following a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound this compound corresponding to the requested detailed outline on its molecular interactions and cellular response profile.

The performed searches aimed to identify studies related to the enzymatic inhibition, receptor modulation, and cellular pathway effects of this compound. However, the search yielded no publications detailing the in vitro and cellular activities of this specific molecule.

While research exists on structurally related compounds containing pyrazine (B50134) or tert-butylphenyl moieties, the unique combination and arrangement in this compound has not been the subject of published studies in the areas of:

Cellular Response Profiling (In Vitro)

Effects on Cellular Processes (e.g., cell cycle progression, apoptosis induction)

Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and specific mechanistic insights for this compound. The scientific community has not, to date, published data that would allow for a thorough analysis as per the user's instructions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Tert Butyl N Pyrazin 2 Ylbenzamide Analogues

Systematic SAR Studies on the Benzamide (B126) Moiety

The benzamide portion of the molecule, specifically the 4-tert-butylphenyl group and the amide linker, is critical for its interaction with biological targets. Modifications to this area can significantly impact the compound's efficacy and physical properties.

Substituent Effects on the tert-Butyl Phenyl Ring

The 4-tert-butylphenyl group is a key feature, likely contributing to the compound's interaction with hydrophobic pockets in its target protein. The large, bulky tert-butyl group can be a crucial anchor. The effects of modifying this group and the phenyl ring are explored below.

Research on related benzamide derivatives indicates that the size and lipophilicity of substituents on the phenyl ring are significant drivers of activity. For instance, in a series of 2-phenoxybenzamides, the replacement of a tert-butyl group with smaller alkyl groups or polar substituents often leads to a decrease in activity, highlighting the importance of a bulky, lipophilic substituent at this position. mdpi.com Furthermore, studies on other benzamides show that the introduction of substituents can modulate activity; for example, electron-withdrawing groups like trifluoromethyl have been shown to be potent in some kinase inhibitors. nih.gov

The position of any additional substituents is also crucial. Generally, substituents at the meta or para positions of the benzamide phenyl ring are better tolerated than those at the ortho position, which can cause steric hindrance and disrupt the planarity between the phenyl ring and the amide linker. acs.org

To illustrate these principles, the following table presents hypothetical data on the relative activity of various analogues of 4-tert-butyl-N-pyrazin-2-ylbenzamide with modifications on the phenyl ring.

Table 1: Hypothetical Relative Activity of Analogues with Substitutions on the tert-Butyl Phenyl Ring

Compound ID Modification from Parent Compound (this compound) Hypothetical Relative Activity (%)
1 None (Parent Compound) 100
1a Replaced 4-tert-butyl with 4-isopropyl 75
1b Replaced 4-tert-butyl with 4-methoxy 40
1c Replaced 4-tert-butyl with 4-chloro 65
1d Added 3-fluoro to 4-tert-butylphenyl 110
1e Added 2-methyl to 4-tert-butylphenyl 30

Modification of the Amide Linker

The amide linker (-CO-NH-) is a rigid and planar unit that plays a vital role in maintaining the correct orientation of the phenyl and pyrazine (B50134) rings. It is also a key site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. nih.govacs.org

The following table illustrates the hypothetical impact of modifying the amide linker on the compound's relative activity.

Table 2: Hypothetical Relative Activity of Analogues with a Modified Amide Linker

Compound ID Modification from Parent Compound (this compound) Hypothetical Relative Activity (%)
1 None (Parent Compound) 100
2a Reversed Amide (N-(4-tert-butylphenyl)pyrazine-2-carboxamide) 20
2b Replaced Amide with Thioamide 50
2c Replaced Amide with Ester Linker 15
2d Replaced Amide with Methylene Amine Linker (-CH2-NH-) 35

Systematic SAR Studies on the Pyrazine Moiety

The pyrazine ring is a critical pharmacophore in many biologically active compounds. rsc.org Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can participate in π-π stacking interactions. semanticscholar.org

Substituent Effects on the Pyrazine Ring

Adding substituents to the pyrazine ring can significantly alter the electronic properties and steric profile of the molecule. In related pyrazinecarboxamides, the introduction of small alkyl or halogen substituents has been shown to modulate biological activity. For example, in one study, a 5-tert-butyl-6-chloro-N-arylpyrazine-2-carboxamide showed significant biological activity, suggesting that substitution on the pyrazine ring is tolerated and can even be beneficial. mdpi.com

Electron-donating groups (EDGs) like methyl or methoxy (B1213986) could increase the basicity of the pyrazine nitrogens, potentially strengthening hydrogen bonds. Conversely, electron-withdrawing groups (EWGs) like chloro or trifluoromethyl would decrease the electron density of the ring, which could also influence binding affinity. researchgate.net

The table below provides hypothetical relative activities for analogues with substituents on the pyrazine ring.

Table 3: Hypothetical Relative Activity of Analogues with Substitutions on the Pyrazine Ring

Compound ID Modification from Parent Compound (this compound) Hypothetical Relative Activity (%)
1 None (Parent Compound) 100
3a 5-methyl-N-(4-tert-butylphenyl)pyrazine-2-carboxamide 120
3b 5-chloro-N-(4-tert-butylphenyl)pyrazine-2-carboxamide 135
3c 5,6-dimethyl-N-(4-tert-butylphenyl)pyrazine-2-carboxamide 90
3d 5-trifluoromethyl-N-(4-tert-butylphenyl)pyrazine-2-carboxamide 150
3e 5-methoxy-N-(4-tert-butylphenyl)pyrazine-2-carboxamide 105

Influence of Pyrazine Nitrogen Positions

Studies on related heterocyclic compounds have shown that the position of nitrogen atoms is critical for biological activity. acs.org For instance, moving a nitrogen atom can disrupt key interactions with a target protein. In many cases, the pyrazine scaffold is found to be optimal, while pyridazine (B1198779) and pyrimidine (B1678525) analogues are often less active or inactive. acs.org

The following table presents the hypothetical relative activities of isomers where the pyrazine ring is replaced by other diazines.

Table 4: Hypothetical Relative Activity of Analogues with Varied Nitrogen Positions in the Diazine Ring

Compound ID Aromatic Heterocycle Hypothetical Relative Activity (%)
1 Pyrazine (1,4-diazine) 100
4a Pyridazine (1,2-diazine) 25
4b Pyrimidine (1,3-diazine) 60

Correlation of Structural Features with Specific Molecular Interactions

The biological activity of this compound analogues is governed by a combination of molecular interactions with their biological target. Based on the SAR analysis, a hypothetical model of these interactions can be proposed.

The 4-tert-butylphenyl moiety likely engages in hydrophobic interactions within a non-polar pocket of the target protein. The bulky nature of the tert-butyl group appears to be optimal for filling this pocket, suggesting a strong contribution from van der Waals forces.

The amide linker is a crucial site for hydrogen bonding . The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.govnih.gov The planarity of this group is essential for maintaining the correct relative orientation of the two aromatic rings, ensuring proper alignment within the binding site.

The pyrazine ring offers multiple points of interaction. The two nitrogen atoms are potential hydrogen bond acceptors . rsc.org The aromatic nature of the ring also allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. semanticscholar.org Substituents on the pyrazine ring can modulate its electronic properties, thereby fine-tuning the strength of these interactions.

Structure-Property Relationships for Biorelevant Attributes (excluding explicit biological properties)

Beyond direct interaction with a biological target, a compound's physicochemical properties are paramount for its potential as a therapeutic agent. These properties, often referred to as "drug-likeness," influence absorption, distribution, metabolism, and excretion (ADME).

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size. It is typically calculated as the binding energy per heavy atom. A higher LE value is generally desirable, as it suggests a more efficient interaction. Another related metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity.

The calculation of these metrics requires experimental binding data (e.g., IC₅₀ or Kᵢ) and calculated properties like the number of heavy atoms or logP. For a series of quinolyl pyrazinamides, LLE values were calculated and used to assess their drug-like properties. nih.gov

Table 3: Hypothetical Ligand Efficiency Metrics for Analogues of this compound

AnaloguepIC₅₀Heavy AtomsLEcLogPLLE
This compound 6.0200.303.52.5
Analogue A (R=H)5.5160.342.53.0
Analogue B (R=Cl)6.2170.363.03.2
Analogue C (R=OCH₃)5.8180.322.73.1

This table is for illustrative purposes only. The pIC₅₀ values are hypothetical, and the calculated metrics are estimates based on these hypothetical values. LE is calculated as (1.37 * pIC₅₀) / Heavy Atoms, and LLE is pIC₅₀ - cLogP.

The ease with which a compound can be synthesized is a critical consideration in drug development. Synthetic accessibility (SA) scores are computational metrics that estimate the complexity of a molecule's synthesis. These scores are often based on the analysis of molecular fragments and the prevalence of certain structural motifs in databases of known compounds. A lower SA score generally indicates that a molecule is easier to synthesize.

Several computational tools are available to predict synthetic accessibility, such as the SAScore and SCScore. github.ionih.gov These tools can be used to filter large virtual libraries of compounds and prioritize those that are more likely to be synthetically feasible.

Table 4: Predicted Synthetic Accessibility for this compound Analogues

AnalogueSMILES StringPredicted SA Score (1-10 scale)Interpretation
This compound CC(C)(C)c1ccc(cc1)C(=O)Nc2nccnc22.8Readily synthesizable
Analogue D (with complex polycyclic system)[Hypothetical SMILES]7.5Challenging synthesis
Analogue E (with multiple stereocenters)[Hypothetical SMILES]6.2Moderately complex synthesis

The SA scores in this table are illustrative and would need to be calculated using a specific prediction tool. The interpretation is based on a general scale where lower scores indicate greater synthetic accessibility.

Computational Chemistry and Molecular Modeling for 4 Tert Butyl N Pyrazin 2 Ylbenzamide Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme.

Identification of Binding Modes and Key Interactions

While specific molecular docking studies on 4-tert-butyl-N-pyrazin-2-ylbenzamide are not extensively available in the public domain, research on analogous pyrazinamide (B1679903) and benzamide (B126) derivatives provides a framework for understanding its potential binding modes. For instance, studies on pyrazinamide analogs have identified key interactions within the active sites of various enzymes. These interactions often involve hydrogen bonding with the pyrazine (B50134) nitrogen atoms and the amide group, as well as hydrophobic interactions with the aromatic rings.

In the case of this compound, the pyrazine ring can act as a hydrogen bond acceptor, while the amide group can serve as both a hydrogen bond donor and acceptor. The tert-butyl group, being bulky and hydrophobic, is likely to engage in van der Waals and hydrophobic interactions within a corresponding pocket of a target protein. The benzamide portion of the molecule can participate in π-π stacking interactions. The precise binding mode and the key interacting residues would be highly dependent on the specific topology and chemical nature of the target's active site.

Interactive Data Table: Potential Intermolecular Interactions of this compound

Molecular MoietyPotential Interaction TypePotential Interacting Residues (Examples)
Pyrazine RingHydrogen Bonding, π-π StackingAsp, Glu, Asn, Gln, His, Phe, Tyr, Trp
Amide LinkageHydrogen BondingSer, Thr, Asp, Glu, Asn, Gln
Benzene (B151609) Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Ile, Val
tert-Butyl GroupHydrophobic, van der WaalsLeu, Ile, Val, Ala, Met

Assessment of Binding Affinities and Scoring Functions

The assessment of binding affinity in molecular docking is performed using scoring functions. These functions are mathematical models that estimate the binding free energy of the ligand-target complex. A lower score typically indicates a more favorable binding affinity. While specific scoring function data for this compound is not available, studies on similar compounds utilize a variety of scoring functions, such as those implemented in software like AutoDock, Glide, and GOLD. The choice of scoring function can influence the predicted binding affinity, and often a consensus approach using multiple functions is employed for more reliable predictions. The predicted binding affinity for a ligand like this compound would be a critical parameter in assessing its potential as a modulator of a specific biological target.

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure and energetic properties of molecules.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can be employed to analyze the electronic structure of this compound. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group are expected to be nucleophilic (electron-rich) regions, while the amide proton and aromatic protons are likely to be electrophilic (electron-deficient) regions. This information is vital for predicting how the molecule will interact with other molecules and its potential sites for metabolic transformation.

Interactive Data Table: Predicted Electronic Properties of a Benzamide Derivative (Illustrative)

PropertyPredicted Value (Arbitrary Units)Implication
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability
Dipole Moment3.5 DPolarity of the molecule

Note: These values are for a representative benzamide derivative and are for illustrative purposes only. Actual values for this compound would require specific DFT calculations.

Energetic Landscape Mapping

Quantum chemical calculations can also be used to map the energetic landscape of this compound. This involves calculating the relative energies of different conformations of the molecule. The rotation around the amide bond and the bonds connecting the aromatic rings to the amide linkage are particularly important. Identifying the lowest energy conformations is crucial as these are the most likely structures the molecule will adopt. Understanding the energy barriers between different conformations provides insight into the molecule's flexibility, which can be important for its ability to bind to a target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound, either in a solvent or bound to a target protein, would reveal its conformational flexibility and the stability of its interactions. By simulating the movement of every atom in the system over a period of time, MD can provide insights into:

Conformational Changes: How the molecule changes its shape over time and the relative populations of different conformations.

Solvent Effects: How the surrounding water molecules interact with the compound and influence its conformation and dynamics.

Binding Stability: If docked to a protein, MD simulations can assess the stability of the predicted binding pose and the persistence of key intermolecular interactions over time. This provides a more realistic assessment of the binding event than static docking.

Ligand-Target Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can be employed to assess the stability of the ligand when bound to a putative protein target and to explore its conformational dynamics within the binding site.

By simulating the ligand-protein complex in a solvated, physiological environment, researchers can analyze various parameters to understand the nature of the interaction. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding. Furthermore, detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can reveal the key determinants of binding affinity.

Table 1: Illustrative Molecular Dynamics Simulation Metrics for a this compound-Kinase Complex

MetricAverage ValueInterpretation
Ligand RMSD1.5 ÅIndicates stable binding of the ligand in the active site.
Protein Backbone RMSD2.0 ÅShows overall stability of the protein structure during the simulation.
H-Bond Occupancy (Pyrazine N1...Residue X)85%Suggests a strong and persistent hydrogen bond interaction.
H-Bond Occupancy (Amide NH...Residue Y)92%Indicates a critical hydrogen bond for anchoring the ligand.

Water Molecule Dynamics in Binding Sites

Water molecules within a protein's binding site can play a crucial role in mediating ligand-receptor interactions. nih.gov They can form bridging hydrogen bonds that contribute to binding affinity or be displaced by the ligand, which can be entropically favorable. nih.govnih.gov Understanding the dynamics of these water molecules is therefore essential for structure-based drug design.

Computational methods can predict the locations of ordered or "structural" water molecules that are likely to be important for molecular recognition. nih.gov MD simulations, coupled with techniques like clustering analysis, can identify water molecules with long residence times in the binding pocket. These stable water molecules can be targeted for displacement by modifying the ligand to incorporate functional groups that mimic the water's interactions, potentially leading to a significant increase in binding affinity. Conversely, a ligand can be designed to utilize a bridging water molecule to establish a stable interaction network with the target protein. arxiv.orgresearchgate.net

In the case of this compound, a simulation might reveal a conserved water molecule bridging the pyrazine ring and a charged residue at the periphery of the binding site. This information is invaluable for designing next-generation analogues.

Table 2: Example Analysis of Water Molecules in the Binding Site of a this compound Target

Water IDResidence Time (ns)Key InteractionsDesign Implication
HOH-308> 15 nsBridges Pyrazine N4 and Asp145Design ligand extension to displace this water and interact directly with Asp145.
HOH-512> 10 nsH-bonds with Carbonyl O and Lys45The interaction is favorable; maintain this bridging water network.
HOH-601< 1 nsBulk solvent, transiently enters pocketThis water is easily displaceable and not critical for binding.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics utilizes computational methods to analyze large datasets of chemical compounds. Virtual screening, a key chemoinformatic technique, involves the computational screening of large libraries of molecules to identify those most likely to bind to a drug target. These approaches can be broadly categorized as ligand-based or structure-based.

Ligand-Based Virtual Screening (e.g., Pharmacophore Modeling, Shape Matching)

When the three-dimensional structure of the biological target is unknown, but a set of active molecules has been identified, ligand-based methods are particularly useful. nih.gov These approaches are based on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Pharmacophore Modeling : A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for molecular recognition. A model can be generated from the structure of this compound, defining the spatial arrangement of its pyrazine hydrogen bond acceptors, amide donor/acceptor group, and the hydrophobic tert-butylphenyl moiety. This pharmacophore model can then be used to search 3D compound databases for other molecules that match these features.

Shape Matching : This method involves comparing the 3D shape of this compound with other molecules in a database. Molecules that have a high degree of shape similarity are considered potential hits.

Structure-Based Virtual Screening

When the 3D structure of the target protein is available, structure-based virtual screening (SBVS) is a powerful approach. nih.govresearchgate.net The most common SBVS method is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

A virtual library containing millions of compounds can be docked into the binding site of the target protein. The compounds are then ranked based on a scoring function that estimates the binding affinity. biointerfaceresearch.com The top-scoring compounds are selected for further experimental testing. This process can significantly accelerate the discovery of novel hits compared to traditional high-throughput screening. For this compound, this method could be used to identify new scaffolds that fit its binding pocket and replicate its key interactions.

Table 3: Hypothetical Results from a Structure-Based Virtual Screen for a Target of this compound

Compound IDDocking Score (kcal/mol)Key Predicted Interactions
ZINC12345678-10.5H-bonds with hinge region; hydrophobic interaction with tert-butyl pocket.
ZINC87654321-10.2Pi-pi stacking with Phe80; H-bond with catalytic Lys45.
ZINC24681357-9.9Salt bridge with Asp145; H-bond with backbone amide.

De Novo Design Strategies for this compound Analogues

De novo design is a computational strategy for generating novel molecular structures from scratch, tailored to fit the constraints of a protein's binding site. Instead of searching for existing molecules, these algorithms build new ones, piece by piece.

Starting with this compound as a reference or core fragment, these strategies can be used to design novel analogues with improved properties:

Fragment Growing : A small part of the ligand, such as the pyrazine ring, can be placed in the binding site, and the algorithm will systematically add new functional groups to "grow" the molecule and optimize its interactions with the protein.

Fragment Linking : Two or more fragments that bind to different sub-pockets of the active site can be computationally linked together to create a single, high-affinity molecule.

Scaffold Hopping : This involves replacing the central core of this compound (the benzamide-pyrazine scaffold) with a chemically different but geometrically or functionally similar scaffold, while retaining the key interacting groups like the tert-butyl moiety. This can lead to the discovery of compounds with novel intellectual property and potentially better pharmacokinetic profiles.

Applications of 4 Tert Butyl N Pyrazin 2 Ylbenzamide As Research Probes or Lead Compounds in Academic Contexts

Contributions to Fundamental Organic and Inorganic Chemistry Research

Complexation with Metal Ions and Coordination Chemistry

There are no available research articles or data that describe the synthesis, characterization, or structural analysis of metal complexes involving 4-tert-butyl-N-pyrazin-2-ylbenzamide as a ligand. While studies exist for structurally similar compounds containing pyrazine (B50134) or benzamide (B126) moieties, these findings cannot be attributed to the specific compound .

Future Research Directions and Unexplored Avenues in 4 Tert Butyl N Pyrazin 2 Ylbenzamide Research

Integration with Advanced Screening Technologies

The discovery of novel biological activities for compounds like 4-tert-butyl-N-pyrazin-2-ylbenzamide can be greatly accelerated through the use of advanced screening technologies. High-throughput screening (HTS) campaigns have been instrumental in identifying lead compounds from large chemical libraries. For instance, a high-throughput screen of approximately 87,000 compounds led to the identification of a new class of trypanocidal agents based on a pyrazine (B50134) carboxamide core. nih.gov Similarly, an in-house high-throughput screening identified 3-(tert-butyl)-4-hydroxyphenyl benzoate, a related benzamide-containing structure, as a moderate farnesoid X receptor (FXR) antagonist. nih.gov

Future research should involve subjecting this compound and its analogues to a wide array of HTS assays to uncover potential activities. Diversity-based high-throughput virtual screening (D-HTVS) could also be employed to screen large libraries against various biological targets, as has been successfully done to identify dual inhibitors for EGFR and HER2 kinases in gastric cancers. nih.gov

Table 1: Potential High-Throughput Screening Campaigns for this compound

Screening Technology Potential Application Rationale
High-Throughput Screening (HTS) Identification of novel biological activities Pyrazine carboxamides have shown diverse biological activities, including as trypanocidal agents. nih.gov
High-Content Screening (HCS) Elucidation of cellular mechanisms of action Provides detailed information on the compound's effects on cellular morphology and function.

Exploration of Novel Target Classes

The pyrazine ring is a versatile scaffold found in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.comnih.gov Derivatives of pyrazine carboxamide have shown promise as anti-tubercular agents, and related structures have been investigated for their effects on various other pathogens. nih.gov

A significant area for future research is the exploration of novel target classes for this compound. Given the structural similarities to other biologically active molecules, this compound could be investigated for its potential to modulate enzymes, receptors, and ion channels that have not yet been associated with this chemical scaffold. For example, related benzamide (B126) derivatives have been studied as anti-inflammatory agents, suggesting that this compound could be explored for its effects on inflammatory pathways. nih.govresearchgate.net Furthermore, the tert-butyl group is a feature in molecules designed as dual-target ligands, such as those targeting the histamine (B1213489) H3 receptor and monoamine oxidase B for Parkinson's disease. mdpi.comnih.gov

Development of Advanced Analytical Techniques for Mechanistic Studies

To fully understand the potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. The development and application of advanced analytical techniques will be essential for these mechanistic studies. Techniques such as X-ray crystallography can provide detailed insights into the binding interactions between the compound and its biological target.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are fundamental for confirming the structure of synthesized analogues. nih.gov In a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, these techniques were crucial for structural confirmation. nih.gov Further detailed mechanistic insights can be gained from biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which can quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Computational Method Development for Enhanced Prediction and Design

Computational methods are increasingly integral to modern drug discovery and materials science. For this compound, the development of tailored computational models could significantly enhance the prediction of its properties and guide the design of more potent and selective analogues.

Density Functional Theory (DFT) calculations have been used to investigate the electronic and nonlinear optical (NLO) properties of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.comnih.gov Similar DFT studies on this compound could predict its reactivity, stability, and potential for applications in materials science. nih.gov

Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound to various biological targets. Such in silico studies have been successfully used to support the experimental findings for anti-inflammatory tert-butyl benzamido derivatives and to understand the molecular interactions of pyrazinamide (B1679903) analogues with their targets. nih.govnih.gov

Table 2: Application of Computational Methods in the Study of this compound

Computational Method Potential Application Example from Related Compounds
Density Functional Theory (DFT) Prediction of electronic properties and reactivity Used to study the NLO properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.comnih.gov
Molecular Docking Prediction of binding modes to biological targets Utilized to understand the anti-inflammatory activity of tert-butyl benzamido derivatives. nih.govresearchgate.net

Investigation into its Role as a Prototype for New Chemical Entity Development

The chemical structure of this compound makes it an excellent prototype for the development of new chemical entities (NCEs). The pyrazine ring, amide linker, and substituted benzene (B151609) ring are all amenable to a wide range of chemical modifications. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize for potency, selectivity, and pharmacokinetic properties.

The pyrazine scaffold is considered a versatile framework in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities. nih.govresearchgate.net The tert-butyl group can be strategically employed to improve metabolic stability and enhance binding to hydrophobic pockets in target proteins. The amide linkage provides a rigidifying element and potential hydrogen bonding interactions.

Future research should focus on the synthesis of a library of analogues of this compound with systematic variations at each of these three key positions. The biological evaluation of these analogues will provide valuable SAR data that can guide the design of NCEs with improved therapeutic potential. The development of novel synthetic methodologies, such as the mechanosynthesis used for N-(2,2-diphenylethyl)-4-nitrobenzamide, could also be explored to create these new chemical entities in an environmentally friendly manner. mdpi.com

Q & A

Q. How can researchers optimize the synthesis conditions for 4-tert-butyl-N-pyrazin-2-ylbenzamide to maximize yield and purity?

Methodological Answer:

  • Monitor reaction progress using thin-layer chromatography (TLC) to track intermediate formation and adjust conditions dynamically .
  • Optimize temperature (e.g., 60–80°C for amide coupling) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis .
  • Use high-purity solvents (e.g., anhydrous DMF or THF) and catalysts (e.g., HATU or EDCI) to enhance coupling efficiency .
  • Purify crude products via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm functional groups (e.g., tert-butyl at δ ~1.3 ppm, pyrazine ring protons at δ ~8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and rule out impurities .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and quantify byproducts .

Q. What are the common chemical reactions or degradation pathways observed for this compound?

Methodological Answer:

  • Hydrolysis : The benzamide bond may hydrolyze under acidic or alkaline conditions; stabilize using buffered reaction media (pH 6–8) .
  • Oxidation : The pyrazine ring is susceptible to oxidation; avoid strong oxidizing agents (e.g., H2 _2O2 _2) or use antioxidants like BHT .
  • Thermal Degradation : Monitor via thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C) and adjust storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer:

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to assign overlapping proton signals and confirm regiochemistry .
  • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to validate structural assignments .
  • Re-synthesize ambiguous derivatives under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

Q. What strategies are effective for assessing the compound’s stability under varying biological assay conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., UV light, pH extremes) and analyze degradation products via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining intact compound using LC-MS/MS .
  • Microsomal Stability Tests : Use liver microsomes to evaluate metabolic susceptibility and identify major metabolites .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to identify binding poses in active sites (e.g., kinase domains) .
  • Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability and conformational changes over time (≥100 ns) .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (Kd _d) and kinetics .

Q. What experimental design considerations are critical for multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., NaHCO3 _3) to isolate reactive intermediates (e.g., acyl chlorides) .
  • Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and temperature control (e.g., jacketed reactors) .
  • In-Situ Monitoring : Implement inline FTIR or Raman spectroscopy to detect transient species and optimize reaction timelines .

Q. How can researchers address low solubility of this compound in aqueous assay buffers?

Methodological Answer:

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance solubility without cytotoxicity .
  • Prepare nanoparticle formulations (e.g., liposomal encapsulation) to improve bioavailability .
  • Modify the pyrazine ring with hydrophilic groups (e.g., –OH, –NH2 _2) via medicinal chemistry optimization .

Q. What methodologies are recommended for interpreting anomalous mass spectrometry data (e.g., unexpected adducts)?

Methodological Answer:

  • Ionization Source Adjustment : Switch between ESI and APCI modes to suppress adduct formation (e.g., Na+ ^+/K+ ^+) .
  • Collision-Induced Dissociation (CID) : Fragment ions to distinguish adducts from structural isomers .
  • Isotopic Pattern Analysis : Compare experimental and theoretical isotopic distributions (e.g., using Bruker Compass DataAnalysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.